P-gp Inhibitor 20 vs. Tariquidar: Direct Head-to-Head MDR Reversal Activity in MCF-7/ADR Cells
In a direct comparative study within the same experimental series, P-gp inhibitor 20 (Compound H27) demonstrated a reversal fold of 271.7 in MCF-7/ADR cells, marginally surpassing the third-generation P-gp inhibitor tariquidar (reversal fold: 261.6) [1]. The reversal fold quantifies the compound's capacity to restore chemotherapeutic sensitivity in P-gp-overexpressing resistant cancer cells.
| Evidence Dimension | MDR reversal activity (reversal fold) |
|---|---|
| Target Compound Data | 271.7 |
| Comparator Or Baseline | Tariquidar: 261.6 |
| Quantified Difference | +3.9% (absolute difference: +10.1 fold) |
| Conditions | MCF-7/ADR human breast adenocarcinoma cells, in vitro MDR reversal assay |
Why This Matters
This direct comparative evidence confirms that P-gp inhibitor 20 achieves MDR reversal efficacy that is statistically comparable to a clinically investigated third-generation inhibitor, positioning it as a viable research tool for MDR modulation studies.
- [1] Yang Z, Luo D, Shao C, et al. Design, synthesis, and bioactivity evaluation of novel indole-selenide derivatives as P-glycoprotein inhibitors against multi-drug resistance in MCF-7/ADR cell. Eur J Med Chem. 2024;268:116207. View Source
